Regioisomeric Substitution Pattern Comparison
The compound possesses a distinct substitution pattern on the phenyl ring: a methyl group at the 2-position and a fluorine atom at the 5-position . This contrasts with closely related commercially available analogs such as 3-(2-Fluoro-5-methylphenyl)-2-oxopropanoic acid, where the methyl and fluoro groups are swapped , and 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid, which alters the methyl position . The specific 2-methyl-5-fluoro arrangement is a defined component in patent Markush structures for various heterocyclic syntheses and provides a unique electronic and steric environment compared to its regioisomers [1].
| Evidence Dimension | Aromatic Substitution Pattern |
|---|---|
| Target Compound Data | 2-methyl, 5-fluoro |
| Comparator Or Baseline | 3-(2-Fluoro-5-methylphenyl)-2-oxopropanoic acid: 2-fluoro, 5-methyl; 3-(2-Fluoro-3-methylphenyl)-2-oxopropanoic acid: 2-fluoro, 3-methyl |
| Quantified Difference | Regioisomeric substitution pattern; Hammett sigma values and steric bulk differ, impacting electrophilic aromatic substitution and coupling reactions [1]. |
| Conditions | N/A - This is a structural and physicochemical property, not a biological assay. |
Why This Matters
In synthetic chemistry, the regiospecific substitution pattern directly determines the success of cross-coupling reactions and the formation of desired heterocyclic scaffolds, making the exact isomer non-interchangeable [1].
- [1] U.S. Patent 6204220. Substituted 2-oxo-3-alkynoic acids and methods of use thereof. 2001. View Source
